molecular formula C16H17NO2S B2837468 (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide CAS No. 2035019-33-9

(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide

Cat. No.: B2837468
CAS No.: 2035019-33-9
M. Wt: 287.38
InChI Key: QBDSDNWPGUQTBA-AATRIKPKSA-N
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Description

(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is an organic compound that features a furan ring, a thiophene ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of acryloyl chloride with an amine precursor.

    Cyclopentyl Thiophene Derivative: The thiophene ring is attached to a cyclopentyl group through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The furan ring is then coupled with the acrylamide-thiophene intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted furan or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide: Unique due to the combination of furan, thiophene, and acrylamide moieties.

    (E)-3-(furan-3-yl)-N-(1-(phenyl)cyclopentyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-3-(furan-3-yl)-N-(1-(pyridin-2-yl)cyclopentyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its combination of heterocyclic rings (furan and thiophene) with an acrylamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(6-5-13-7-10-19-12-13)17-16(8-1-2-9-16)14-4-3-11-20-14/h3-7,10-12H,1-2,8-9H2,(H,17,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDSDNWPGUQTBA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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